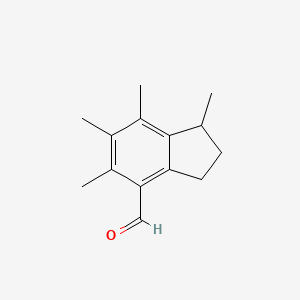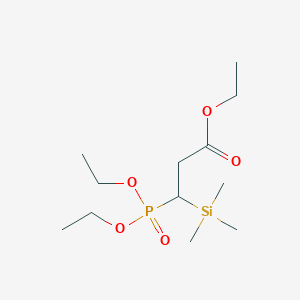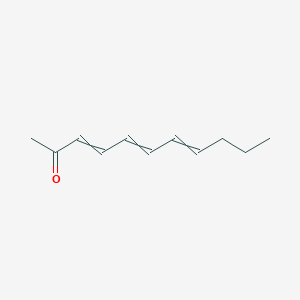![molecular formula C20H25ClN2O B14394475 N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea CAS No. 88451-38-1](/img/structure/B14394475.png)
N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a butyl group, a 3-chlorophenylmethyl group, and a 2,4-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea typically involves the reaction of N-butyl-N’-(2,4-dimethylphenyl)urea with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors with precise temperature and pressure controls further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted ureas or amides.
Applications De Recherche Scientifique
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the 3-chlorophenylmethyl group, resulting in different chemical and biological properties.
N-Butyl-N-[(3-bromophenyl)methyl]-N’-(2,4-dimethylphenyl)urea: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
N-Butyl-N-[(3-methylphenyl)methyl]-N’-(2,4-dimethylphenyl)urea:
Uniqueness
N-Butyl-N-[(3-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88451-38-1 |
|---|---|
Formule moléculaire |
C20H25ClN2O |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
1-butyl-1-[(3-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C20H25ClN2O/c1-4-5-11-23(14-17-7-6-8-18(21)13-17)20(24)22-19-10-9-15(2)12-16(19)3/h6-10,12-13H,4-5,11,14H2,1-3H3,(H,22,24) |
Clé InChI |
IFNCOAFUGZBNBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)

![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine](/img/structure/B14394460.png)
![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)
![2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone](/img/structure/B14394487.png)
![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)

![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
